molecular formula C14H12Cl2N2O2 B14807273 2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B14807273
M. Wt: 311.2 g/mol
InChI Key: OENKGMNTCLXEPV-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-pyridinylmethyl)acetamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-pyridinylmethyl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 3-pyridinemethanamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-N-(3-pyridinylmethyl)acetamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-pyridinylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other organic compounds.

    Biology: The compound may be studied for its effects on biological systems, including its potential as a herbicide or pesticide.

    Medicine: Research may explore its potential therapeutic effects or its role in drug development.

    Industry: The compound can be used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(3-pyridinylmethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, as a potential herbicide, it may inhibit key enzymes or disrupt cellular processes in target organisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.

    N-(3-pyridinylmethyl)acetamide: A related compound with a pyridinylmethyl group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(3-pyridinylmethyl)acetamide is unique due to the combination of dichlorophenoxy and pyridinylmethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-3-4-13(12(16)6-11)20-9-14(19)18-8-10-2-1-5-17-7-10/h1-7H,8-9H2,(H,18,19)

InChI Key

OENKGMNTCLXEPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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